1,2-Bis(triethoxysilyl)ethylene
Overview
Description
1,2-Bis(triethoxysilyl)ethylene is an organosilicon compound that is primarily used as a precursor in the synthesis of mesoporous organic materials. This compound is known for its ability to tune silica networks, making it valuable in applications related to molecular separation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(triethoxysilyl)ethylene can be synthesized through two main routes:
Reaction of Ethanol with 1,2-Bis(trichlorosilyl)ethane: This method involves the reaction of ethanol with 1,2-bis(trichlorosilyl)ethane to produce 1,2-bis(triethoxysilyl)ethene.
Reaction of this compound: Another method involves the reaction of 1,2-bis(triethoxysilyl)ethene to produce the desired compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(triethoxysilyl)ethylene undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or moisture is used as the reagent.
Condensation: The reaction typically occurs under acidic or basic conditions to facilitate the formation of siloxane bonds.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to the creation of mesoporous materials.
Scientific Research Applications
1,2-Bis(triethoxysilyl)ethylene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Bis(triethoxysilyl)ethylene involves the hydrolysis of its ethoxy groups to form silanol groups, which then condense to form siloxane bonds. This process results in the formation of stable mesoporous structures that are useful in various applications . The molecular targets and pathways involved include the interaction of silanol groups with other molecules, leading to the formation of siloxane networks .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethoxysilyl)ethane: Another organosilicon compound used in the synthesis of mesoporous materials.
Tetraethyl orthosilicate: A commonly used precursor in the preparation of silica-based materials.
Uniqueness
1,2-Bis(triethoxysilyl)ethylene is unique due to its ability to form highly stable mesoporous structures with tunable silica networks. This property makes it particularly valuable in applications related to molecular separation and gas permeation .
Properties
IUPAC Name |
triethoxy-[(E)-2-triethoxysilylethenyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPDSCJUZOEJB-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](/C=C/[Si](OCC)(OCC)OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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